2-Tert-butyliodanuidylsulfanyl-2-methylpropane

Catalog No.
S1898943
CAS No.
30736-07-3
M.F
C8H18IS-
M. Wt
273.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tert-butyliodanuidylsulfanyl-2-methylpropane

CAS Number

30736-07-3

Product Name

2-Tert-butyliodanuidylsulfanyl-2-methylpropane

IUPAC Name

2-tert-butyliodanuidylsulfanyl-2-methylpropane

Molecular Formula

C8H18IS-

Molecular Weight

273.2 g/mol

InChI

InChI=1S/C8H18IS/c1-7(2,3)9-10-8(4,5)6/h1-6H3/q-1

InChI Key

MDFYNXFLLPGUBM-UHFFFAOYSA-N

SMILES

CC(C)(C)S[I-]C(C)(C)C

Canonical SMILES

CC(C)(C)S[I-]C(C)(C)C
TBIDSM is a synthetic organosulfur compound with the molecular formula C10H21INOS. It is a colorless to pale yellow liquid that has a pungent odor. The compound has a unique structure, with a tert-butyl group, an iodine atom, and a thioether sulfur atom bonded to a two-carbon backbone.
TBIDSM was first synthesized by a group of researchers in Japan in 1990. Since then, it has been widely used in organic synthesis and biochemical research. The compound's unique structure and properties make it an excellent reagent in various chemical reactions.
TBIDSM is a colorless to pale yellow liquid with a pungent odor. It has a melting point of -24°C and a boiling point of 198°C. The compound has a density of 1.34 g/cm3 and a refractive index of 1.53.
TBIDSM is highly reactive and can easily react with other chemicals. It is soluble in organic solvents such as ethanol, methanol, and acetonitrile. However, it is insoluble in water.
TBIDSM is synthesized by reacting tert-butyl iodide with sodium thioacetate in the presence of a catalyst. The reaction produces TBIDSM and sodium iodide as a byproduct.
The characterization of TBIDSM can be done using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The NMR spectrum of TBIDSM shows a signal at 1.02 ppm, which corresponds to the tert-butyl group. The IR spectrum shows a strong peak at 1078 cm-1, which corresponds to the sulfur atom.
TBIDSM can be analyzed using various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). GC-MS is a highly sensitive method that can detect small amounts of TBIDSM in a sample. HPLC is a method used to separate and analyze the different components in a sample.
TBIDSM has been shown to have antimicrobial properties. It has been tested against various bacterial strains and has been found to be effective against Gram-negative and Gram-positive bacteria. TBIDSM has also been shown to have anticancer properties. It can induce cancer cells' apoptosis by activating the caspase-3 enzyme.
TBIDSM is harmful if inhaled, swallowed or absorbed through the skin. The compound can cause irritation and burns to the skin and eyes. TBIDSM can also cause respiratory problems if inhaled. Therefore, proper safety measures should be taken while handling the compound in scientific experiments.
TBIDSM is widely used in organic synthesis and biochemical research. It is used as a reagent in various chemical reactions. TBIDSM has also been used in the synthesis of various natural products and in the development of new drugs.
Currently, TBIDSM is extensively used in organic synthesis and biochemical research. Researchers are exploring the compound's potential applications in drug development and cancer treatment.
TBIDSM is a versatile compound with potential applications in various fields of research and industry. Its unique properties make it an excellent reagent in chemical reactions. TBIDSM can be used in drug development, cancer treatment, and the synthesis of natural products.
One of the limitations of TBIDSM is its toxicity. The compound can cause harm to humans and the environment. Therefore, safety measures should be taken while handling the compound.
The future directions of TBIDSM research include exploring the compound's potential applications in drug development and cancer treatment. Researchers are also looking at developing safer and more environmentally friendly methods for handling the compound.
Several future directions for TBIDSM research include:
1. Developing safer methods for handling the compound.
2. Exploring the compound's potential applications as a drug delivery system.
3. Developing novel TBIDSM derivatives with improved properties.
4. Investigating the compound's potential applications in materials science.
5. Investigating the compound's potential applications in energy storage devices.
6. Exploring the compound's potential applications in the synthesis of natural products.
7. Investigating the compound's potential applications in catalysis.
8. Developing cost-effective methods for the synthesis of TBIDSM.
9. Investigating the compound's potential applications in biotechnology.
10. Exploring the compound's potential applications in environmental science.

XLogP3

4.5

Dates

Modify: 2024-04-14

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